molecular formula C4H7N3 B3050756 N-methyl-1H-pyrazol-4-amine CAS No. 28466-28-6

N-methyl-1H-pyrazol-4-amine

Cat. No.: B3050756
CAS No.: 28466-28-6
M. Wt: 97.12 g/mol
InChI Key: KWXQBZOSFMENLD-UHFFFAOYSA-N
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Description

N-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound with the molecular formula C₄H₇N₃. Its structure consists of a pyrazole ring substituted with a methyl group at the N1 position and an amino group at the C4 position (SMILES: Nc1cn(C)nc1, InChI: InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3) . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. It is commercially available as a dihydrochloride salt, though discontinuation has been noted for some derivatives .

Properties

CAS No.

28466-28-6

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

IUPAC Name

N-methyl-1H-pyrazol-4-amine

InChI

InChI=1S/C4H7N3/c1-5-4-2-6-7-3-4/h2-3,5H,1H3,(H,6,7)

InChI Key

KWXQBZOSFMENLD-UHFFFAOYSA-N

SMILES

CNC1=CNN=C1

Canonical SMILES

CNC1=CNN=C1

Other CAS No.

28466-28-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Pyrazole Core

Pyrimidine and Pyridine Derivatives

N-methyl-1H-pyrazol-4-amine derivatives with pyrimidine or pyridine substituents exhibit enhanced biological activity, particularly as kinase inhibitors:

  • 5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 17) : Synthesized via nucleophilic substitution, this derivative shows a high melting point (201.2–202.3 °C) and distinct NMR signals (e.g., 1H NMR δ 8.41 ppm for pyrimidine protons), indicating strong π-π stacking interactions .
  • 3-Chloro-1-(5-fluoropyridin-3-yl)-N-methyl-1H-pyrazol-4-amine : Incorporation of a fluoropyridine ring increases polarity, reflected in its lower melting point (117.5–119.0 °C) and characteristic 1H NMR signals (δ 8.68 ppm for pyridine protons) .
  • 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine : The pyrimidinyl substituent confers thermal stability (mp 211–215 °C) and distinct HRMS signals (m/z 176 [M+H]+) .
Halogen-Substituted Analogues

Halogenation at the pyrazole C3 position modulates electronic properties and steric bulk:

  • 3-Bromo-N-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Bromine substitution increases molecular weight (HRMS m/z 233 [M+H]+) and thermal stability (mp 251–256 °C for the HCl salt) .
  • 3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine: Chlorine enhances electrophilicity, evidenced by a lower melting point (146–148 °C) compared to non-halogenated analogues .
Bulkier Substituents
  • 1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine : Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, critical for enzyme inhibition .

Physicochemical and Spectral Properties

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (1H NMR, HRMS) Reference
This compound 121.12 δ 3.14 (s, CH₃), 7.31 (s, pyrazole H)
3-Chloro-1-(5-fluoropyridin-3-yl)-N-methyl-1H-pyrazol-4-amine Cl, F-pyridine 117.5–119.0 226.63 δ 8.68 (d, J = 1.1 Hz), HRMS m/z 227
3-Bromo-N-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (HCl salt) Br, pyridine 251–256 271.57 δ 8.93 (s, pyridine H), HRMS m/z 233
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine CH₃, pyrimidine 211–215 176.18 δ 2.29 (s, CH₃), HRMS m/z 176

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